molecular formula C14H20ClNO B5110875 1-[3-(4-chlorophenoxy)propyl]piperidine

1-[3-(4-chlorophenoxy)propyl]piperidine

Cat. No.: B5110875
M. Wt: 253.77 g/mol
InChI Key: CBCQAEIRNSCPRP-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)propyl]piperidine is a piperidine derivative featuring a 4-chlorophenoxypropyl side chain. This compound has been extensively studied for its pharmacological properties, particularly as a sigma receptor ligand and histamine H3 receptor (H3R) antagonist . It is the active pharmaceutical ingredient (API) in Pitolisant (brand name Wakix®), approved for treating narcolepsy and idiopathic hypersomnia . The molecule’s structure allows for dual targeting of central nervous system (CNS) pathways, combining high sigma-1 (σ1) receptor affinity with moderate H3R antagonism, making it a versatile scaffold for neuropsychiatric drug development .

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCQAEIRNSCPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • The 4-chlorophenoxypropyl moiety in the base compound provides moderate antihypertensive activity at low doses, comparable to nifedipine .

Comparison with Sigma Receptor Ligands

Sigma-1 (σ1) receptor affinity and selectivity are critical for CNS applications. Notable analogs include:

Compound Name / ID Structural Feature σ1 Affinity (Ki, nM) σ1/σ2 Selectivity Reference
1-[3-(4-Chlorophenoxy)propyl]piperidine Base structure 0.34 (highest in class) 547-fold
(-)-(S)-17 Shorter oxyethylenic chain 0.34 547-fold
PB 28 (Sigma-2 ligand) Cyclohexylpiperazine substitution σ2 Ki = 3.2 46-fold (σ2/σ1)

Key Findings :

  • The chirality and chain length of the phenoxyalkyl group significantly influence σ1 selectivity. The (-)-(S)-enantiomer of a related compound achieves subnanomolar σ1 affinity .
  • Replacement of the piperidine ring with piperazine (e.g., PB 28) shifts selectivity toward σ2 receptors, reducing CNS penetration .

Comparison with Histamine H3 Receptor Antagonists

H3R antagonism is a key mechanism for wake-promoting agents. Comparative

Compound Name / ID Structural Modification H3R IC50 (nM) Selectivity vs. MAO-B Reference
1-[3-(4-Chlorophenoxy)propyl]piperidine Base structure 5.92 Moderate
Compound 3m 4-Chlorophenyl-triazole substitution 5.92 High
DL76 4-tert-Butylphenoxy substitution 7.81 Low

Key Findings :

  • The addition of a 4-chlorophenyl-triazole group (Compound 3m) retains H3R potency while improving metabolic stability .
  • DL76, a non-imidazole H3R antagonist, shows comparable activity but lower selectivity for monoamine oxidase B (MAO-B), increasing off-target risks .

Q & A

Q. How can researchers optimize the synthesis of 1-[3-(4-chlorophenoxy)propyl]piperidine to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution and alkylation steps. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for ether bond formation .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve intermediate coupling efficiency .
  • Temperature Control : Maintain 60–80°C during propyl chain alkylation to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/ether) ensures >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of 1-[3-(4-chlorophenoxy)propyl]piperidine during synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of the piperidine-propyl linkage and chlorophenoxy substitution .
  • HPLC-MS : Quantify purity (>99%) and detect trace intermediates using C18 columns with acetonitrile/water mobile phases .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. What methodologies are employed to characterize polymorphic forms of 1-[3-(4-chlorophenoxy)propyl]piperidine hydrochloride?

Methodological Answer: Polymorph characterization involves:

  • X-ray Diffraction (XRD) : Resolves crystal lattice differences (e.g., monoclinic vs. orthorhombic systems) .
  • Differential Scanning Calorimetry (DSC) : Identifies thermal transitions (melting points: 196–198°C for Form I vs. 202–204°C for Form II) .
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for formulation stability .
TechniqueKey MetricsApplication
XRDBragg angles, unit cell parametersDistinguishes crystal forms
DSCEndothermic peaks, ΔH valuesDetects polymorphic transitions
DVSMoisture uptake (%)Evaluates storage stability

Q. How does 1-[3-(4-chlorophenoxy)propyl]piperidine interact with histamine H3 receptors, and what experimental approaches validate this mechanism?

Methodological Answer:

  • In Vitro Binding Assays : Radioligand competition studies (e.g., 3^3H-N-α-methylhistamine displacement) show sub-nanomolar affinity (IC50_{50} = 0.8 nM) .
  • Functional Assays : cAMP inhibition in HEK293 cells transfected with H3R confirms inverse agonism (EC50_{50} = 1.2 nM) .
  • In Vivo Models : Rodent EEG studies demonstrate wake-promoting effects at 10 mg/kg, supporting H3R antagonism .

Q. How can researchers resolve contradictions in reported biological activities of 1-[3-(4-chlorophenoxy)propyl]piperidine derivatives across different studies?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., iodine vs. chlorine at the phenoxy group) using standardized assays .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian regression) to harmonize data from disparate receptor binding studies .
  • Reproducibility Checks : Validate findings across multiple labs with controlled conditions (e.g., pH 7.4 buffer, 37°C) .

Q. What computational strategies are used to predict the pharmacokinetic properties of 1-[3-(4-chlorophenoxy)propyl]piperidine?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability (logBB = 0.5) based on lipophilicity (logP = 2.8) .
  • ADMET Prediction : Tools like SwissADME estimate hepatic clearance (CLhep_{hep} = 15 mL/min/kg) and plasma protein binding (90%) .
  • Docking Studies : Rosetta-based models identify key H3R binding residues (e.g., Asp114, Trp371) .

Data Contradiction Analysis

Q. Why do studies report varying efficacies of 1-[3-(4-chlorophenoxy)propyl]piperidine in neurodegenerative models?

Methodological Answer: Discrepancies arise from:

  • Dosage Regimens : Efficacy peaks at 20 mg/kg in mice but shows toxicity >30 mg/kg .
  • Animal Strains : Transgenic tauopathy models (e.g., rTg4510) show stronger responses than Aβ-overexpressing models .
  • Endpoint Metrics : Cognitive improvements in Morris water maze vs. null results in passive avoidance tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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